molecular formula C9H7BrFN B13894701 2-Bromo-4-ethyl-3-fluorobenzonitrile

2-Bromo-4-ethyl-3-fluorobenzonitrile

Katalognummer: B13894701
Molekulargewicht: 228.06 g/mol
InChI-Schlüssel: ZQSMRJMJKRVNFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-ethyl-3-fluorobenzonitrile is an organic compound with the molecular formula C9H7BrFN It is a derivative of benzonitrile, featuring bromine, ethyl, and fluorine substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethyl-3-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-ethyl-3-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-ethyl-3-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-4-ethyl-3-fluorobenzonitrile, while coupling reactions can produce various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-ethyl-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-ethyl-3-fluorobenzonitrile involves its interactions with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and binding affinity with various targets, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-fluorobenzonitrile: Lacks the ethyl group, making it less bulky and potentially altering its reactivity.

    4-Bromo-3-fluorobenzonitrile: Differently substituted, affecting its electronic properties and reactivity.

    2-Chloro-4-ethyl-3-fluorobenzonitrile:

Uniqueness

2-Bromo-4-ethyl-3-fluorobenzonitrile is unique due to the combination of bromine, ethyl, and fluorine substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research areas.

Eigenschaften

Molekularformel

C9H7BrFN

Molekulargewicht

228.06 g/mol

IUPAC-Name

2-bromo-4-ethyl-3-fluorobenzonitrile

InChI

InChI=1S/C9H7BrFN/c1-2-6-3-4-7(5-12)8(10)9(6)11/h3-4H,2H2,1H3

InChI-Schlüssel

ZQSMRJMJKRVNFP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=C(C=C1)C#N)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.